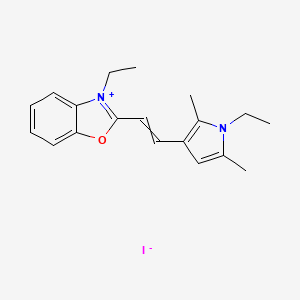
3(2H)-Pyridazinone, 2-(2-dimethylaminoethyl)-4-ethyl-6-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Pyridazinone, 2-(2-dimethylaminoethyl)-4-ethyl-6-phenyl-, hydrochloride is a chemical compound with a complex structure that includes a pyridazinone ring, an ethyl group, a phenyl group, and a dimethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 2-(2-dimethylaminoethyl)-4-ethyl-6-phenyl-, hydrochloride typically involves multiple steps, starting with the formation of the pyridazinone ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 2-(2-dimethylaminoethyl)-4-ethyl-6-phenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents into the molecule.
Scientific Research Applications
3(2H)-Pyridazinone, 2-(2-dimethylaminoethyl)-4-ethyl-6-phenyl-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 2-(2-dimethylaminoethyl)-4-ethyl-6-phenyl-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
2-(2-Dimethylaminoethyl)-4-ethyl-6-phenylpyridazin-3(2H)-one: A structurally similar compound with comparable properties.
4-Ethyl-6-phenyl-2-(2-dimethylaminoethyl)pyridazin-3(2H)-one: Another related compound with slight variations in the substituents.
Uniqueness
3(2H)-Pyridazinone, 2-(2-dimethylaminoethyl)-4-ethyl-6-phenyl-, hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
32058-63-2 |
|---|---|
Molecular Formula |
C16H22ClN3O |
Molecular Weight |
307.82 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethyl]-4-ethyl-6-phenylpyridazin-3-one;hydrochloride |
InChI |
InChI=1S/C16H21N3O.ClH/c1-4-13-12-15(14-8-6-5-7-9-14)17-19(16(13)20)11-10-18(2)3;/h5-9,12H,4,10-11H2,1-3H3;1H |
InChI Key |
DFTVAXKXUJIYQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN(C1=O)CCN(C)C)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol](/img/structure/B13978001.png)
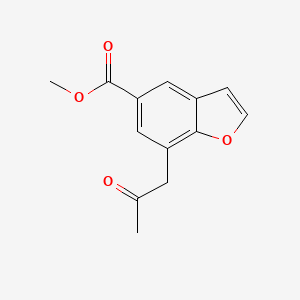
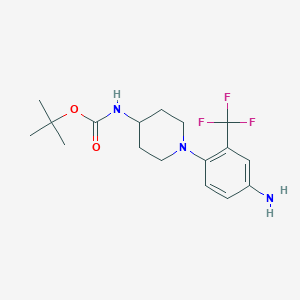
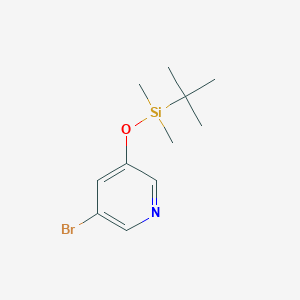

![4-(5-Hydroxymethyl-[1,3,4]oxadiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13978050.png)
![6-Bromo-8-methoxy-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione](/img/structure/B13978055.png)

![4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol](/img/structure/B13978073.png)
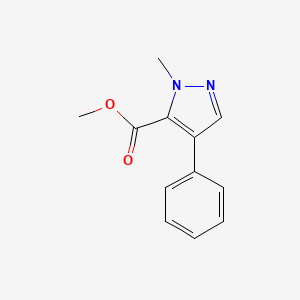
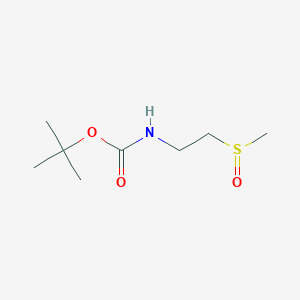
![2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13978092.png)
